Trimipramine
Trimipramine
Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.
Trimipramine, also known as surmontil or novo tripramine, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Trimipramine is a drug which is used for the treatment of depression and depression accompanied by anxiety, agitation or sleep disturbance. Trimipramine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trimipramine has been detected in multiple biofluids, such as urine and blood. Within the cell, trimipramine is primarily located in the membrane (predicted from logP). Trimipramine can be biosynthesized from imipramine. Trimipramine is a potentially toxic compound.
Trimipramine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo[b,f]azepine substituted by a 3-(dimethylamino)-2-methylpropyl group at the nitrogen atom. It is used as an antidepressant. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a dibenzoazepine and a tertiary amino compound. It derives from an imipramine.
Trimipramine, also known as surmontil or novo tripramine, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Trimipramine is a drug which is used for the treatment of depression and depression accompanied by anxiety, agitation or sleep disturbance. Trimipramine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trimipramine has been detected in multiple biofluids, such as urine and blood. Within the cell, trimipramine is primarily located in the membrane (predicted from logP). Trimipramine can be biosynthesized from imipramine. Trimipramine is a potentially toxic compound.
Trimipramine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo[b,f]azepine substituted by a 3-(dimethylamino)-2-methylpropyl group at the nitrogen atom. It is used as an antidepressant. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a dibenzoazepine and a tertiary amino compound. It derives from an imipramine.
Brand Name:
Vulcanchem
CAS No.:
739-71-9
VCID:
VC0545905
InChI:
InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
SMILES:
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Molecular Formula:
C20H26N2
Molecular Weight:
294.4 g/mol
Trimipramine
CAS No.: 739-71-9
Inhibitors
VCID: VC0545905
Molecular Formula: C20H26N2
Molecular Weight: 294.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 739-71-9 |
---|---|
Product Name | Trimipramine |
Molecular Formula | C20H26N2 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
Standard InChI | InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 |
Standard InChIKey | ZSCDBOWYZJWBIY-UHFFFAOYSA-N |
SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C |
Canonical SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C |
Appearance | Solid powder |
Melting Point | 45 °C 45.0 °C 45°C |
Physical Description | Solid |
Description | Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury. Trimipramine, also known as surmontil or novo tripramine, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Trimipramine is a drug which is used for the treatment of depression and depression accompanied by anxiety, agitation or sleep disturbance. Trimipramine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trimipramine has been detected in multiple biofluids, such as urine and blood. Within the cell, trimipramine is primarily located in the membrane (predicted from logP). Trimipramine can be biosynthesized from imipramine. Trimipramine is a potentially toxic compound. Trimipramine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo[b,f]azepine substituted by a 3-(dimethylamino)-2-methylpropyl group at the nitrogen atom. It is used as an antidepressant. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a dibenzoazepine and a tertiary amino compound. It derives from an imipramine. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 25332-13-2 (mesylate) 3589-21-7 (mono-hydrochloride) 521-78-8 (maleate (1:1)) |
Shelf Life | >2 years if stored properly |
Solubility | Slightly soluble 2.60e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 10,11 Dihydro-N,N,beta-trimethyl-5H-dibenz(b,f)azepine-5-propanamine Apo Trimip Apo-Trimip ApoTrimip beta, Trimipramin Eldoral Herphonal Novo Tripramine Novo-Tripramine NovoTripramine Nu Trimipramine Nu-Trimipramine NuTrimipramine Rhotrimine Stangyl Surmontil Surmontil Maleate Trimeprimine Trimidura Trimineurin Trimineurin Maleate Trimipramin AZU Trimipramin beta Trimipramin neurazpharm Trimipramin Stada Trimipramin-neurazpharm Trimipramine Trimipramine Maleate Trimipramine Maleate (1:1) Trimipramine Maleate (1:1), (+)-Isomer Trimipramine Maleate (1:1), (+-)-Isomer Trimipramine Maleate (1:1), (-)-Isomer Trimipramine Mesylate Trimipramine Monohydrochloride Trimipramine, (+-)-Isomer Trimipramine, (-)-Isomer Trimipraminneurazpharm |
Reference | 1: Berger M, Gastpar M. Trimipramine: a challenge to current concepts on antidepressives. Eur Arch Psychiatry Clin Neurosci. 1996;246(5):235-9. Review. PubMed PMID: 8863001. 2: Gastpar M. Clinical originality and new biology of trimipramine. Drugs. 1989;38 Suppl 1:43-8; discussion 49-50. Review. PubMed PMID: 2693055. 3: Pecknold JC, Luthe L. Trimipramine, anxiety, depression and sleep. Drugs. 1989;38 Suppl 1:25-31; discussion 49-50. Review. PubMed PMID: 2693052. 4: Lapierre YD. A review of trimipramine. 30 years of clinical use. Drugs. 1989;38 Suppl 1:17-24; discussion 49-50. Review. PubMed PMID: 2693051. 5: Rüther E. Depression, circadian rhythms and trimipramine. Drugs. 1989;38 Suppl 1:1-3; discussion 49-50. Review. PubMed PMID: 2693050. 6: Tytgat GN, Hameeteman W, van Olffen GH. Sucralfate, bismuth compounds, substituted benzimidazoles, trimipramine and pirenzepine in the short- and long-term treatment of duodenal ulcer. Clin Gastroenterol. 1984 May;13(2):543-68. Review. PubMed PMID: 6378446. 7: Myren J. [Effect of trimipramine (Surmontil) on ventricle secretion and healing of peptic ulcer]. Tidsskr Nor Laegeforen. 1977 Feb 20;97(5):259. Review. Norwegian. PubMed PMID: 320713. |
PubChem Compound | 5584 |
Last Modified | Nov 11 2021 |
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